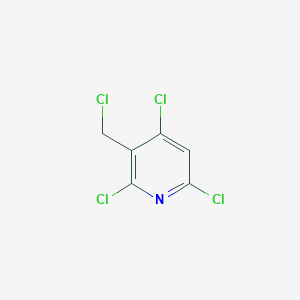
2,4,6-Trichloro-3-(chloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloro-3-(chloromethyl)pyridine: is a chlorinated pyridine derivative with the molecular formula C6H3Cl4N and a molecular weight of 230.91 g/mol . This compound is known for its applications in various fields, including agriculture and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trichloro-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding pyridine oxides under specific conditions.
Common Reagents and Conditions:
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloro-3-(chloromethyl)pyridine has several applications in scientific research:
Agriculture: It is used as a nitrification inhibitor to reduce nitrogen loss in soils, thereby enhancing nitrogen use efficiency in crops.
Environmental Studies: The compound is studied for its effects on soil nitrogen dynamics and greenhouse gas emissions.
Chemical Research: It serves as a precursor for the synthesis of various pyridine derivatives used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Trichloro-3-(chloromethyl)pyridine involves its interaction with soil microorganisms. As a nitrification inhibitor, it targets the ammonia-oxidizing bacteria, inhibiting the conversion of ammonia to nitrate. This reduces nitrogen loss through leaching and denitrification, thereby improving nitrogen availability for plants .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-(trichloromethyl)pyridine:
2,4,6-Trichloropyridine: Another chlorinated pyridine derivative with similar chemical properties but different applications.
Uniqueness: 2,4,6-Trichloro-3-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a nitrification inhibitor makes it valuable in agricultural practices to enhance nitrogen use efficiency and reduce environmental impact .
Eigenschaften
Molekularformel |
C6H3Cl4N |
|---|---|
Molekulargewicht |
230.9 g/mol |
IUPAC-Name |
2,4,6-trichloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H3Cl4N/c7-2-3-4(8)1-5(9)11-6(3)10/h1H,2H2 |
InChI-Schlüssel |
VQWHRKAYUFAVKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1Cl)Cl)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















